molecular formula C14H21ClN2O4 B4810331 2-[Tert-butyl(methyl)amino]ethyl 3-nitrobenzoate;hydrochloride

2-[Tert-butyl(methyl)amino]ethyl 3-nitrobenzoate;hydrochloride

Cat. No.: B4810331
M. Wt: 316.78 g/mol
InChI Key: ULTPDHSCHBFMTK-UHFFFAOYSA-N
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Description

2-[Tert-butyl(methyl)amino]ethyl 3-nitrobenzoate;hydrochloride is an organic compound that features a combination of a nitrobenzoate ester and a tert-butyl(methyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Tert-butyl(methyl)amino]ethyl 3-nitrobenzoate;hydrochloride typically involves a multi-step process:

    Formation of the Nitrobenzoate Ester: This step involves the esterification of 3-nitrobenzoic acid with an appropriate alcohol, such as ethanol, in the presence of an acid catalyst like sulfuric acid.

    Introduction of the Amino Group: The ester is then reacted with tert-butyl(methyl)amine under controlled conditions to introduce the tert-butyl(methyl)amino group.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[Tert-butyl(methyl)amino]ethyl 3-nitrobenzoate;hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, alcohols, base catalysts

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Reduction: 2-[Tert-butyl(methyl)amino]ethyl 3-aminobenzoate

    Substitution: Various substituted benzoates depending on the nucleophile used

    Hydrolysis: 3-nitrobenzoic acid and the corresponding alcohol

Scientific Research Applications

2-[Tert-butyl(methyl)amino]ethyl 3-nitrobenzoate;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It may serve as a probe or reagent in biochemical assays to study enzyme activity or receptor binding.

    Industrial Chemistry: The compound can be used in the synthesis of other chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 2-[Tert-butyl(methyl)amino]ethyl 3-nitrobenzoate;hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds or ionic interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butylamino)ethyl methacrylate: Similar in structure but with a methacrylate ester instead of a nitrobenzoate ester.

    tert-Butyl 2-(methylamino)ethylcarbamate: Contains a carbamate group instead of a nitrobenzoate ester.

Uniqueness

2-[Tert-butyl(methyl)amino]ethyl 3-nitrobenzoate;hydrochloride is unique due to the presence of both a nitro group and a tert-butyl(methyl)amino group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-[tert-butyl(methyl)amino]ethyl 3-nitrobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4.ClH/c1-14(2,3)15(4)8-9-20-13(17)11-6-5-7-12(10-11)16(18)19;/h5-7,10H,8-9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTPDHSCHBFMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C)CCOC(=O)C1=CC(=CC=C1)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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